molecular formula C13H18O B14145626 Cyclohexanol, 2-(2-methylphenyl)-, trans- CAS No. 157604-32-5

Cyclohexanol, 2-(2-methylphenyl)-, trans-

Cat. No.: B14145626
CAS No.: 157604-32-5
M. Wt: 190.28 g/mol
InChI Key: FTDCRHPZMQFMID-QWHCGFSZSA-N
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Description

Cyclohexanol, 2-(2-methylphenyl)-, trans- is an organic compound with the molecular formula C13H18O It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring substituted with a 2-methylphenyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 2-(2-methylphenyl)-, trans- can be synthesized through several methods. One common approach involves the hydrogenation of 2-(2-methylphenyl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This reaction reduces the ketone group to a hydroxyl group, yielding the desired trans-isomer.

Industrial Production Methods

In industrial settings, the production of Cyclohexanol, 2-(2-methylphenyl)-, trans- typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as Raney nickel or platinum may also be used to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-(2-methylphenyl)-, trans- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: 2-(2-methylphenyl)cyclohexanone or 2-(2-methylphenyl)cyclohexanoic acid.

    Reduction: 2-(2-methylphenyl)cyclohexane.

    Substitution: 2-(2-methylphenyl)cyclohexyl chloride or bromide.

Scientific Research Applications

Cyclohexanol, 2-(2-methylphenyl)-, trans- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-(2-methylphenyl)-, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic aromatic ring can interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 2-methyl-, trans-: Similar structure but lacks the phenyl group.

    Cyclohexanol, 2-phenyl-, trans-: Similar structure but lacks the methyl group on the phenyl ring.

    Cyclohexanol, 2-(2-methylphenyl)-, cis-: Same molecular formula but different spatial arrangement of atoms.

Uniqueness

Cyclohexanol, 2-(2-methylphenyl)-, trans- is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring, which imparts distinct chemical and physical properties. Its trans configuration also influences its reactivity and interactions with other molecules.

Properties

CAS No.

157604-32-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(1R,2S)-2-(2-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-3,6-7,12-14H,4-5,8-9H2,1H3/t12-,13+/m0/s1

InChI Key

FTDCRHPZMQFMID-QWHCGFSZSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CCCC[C@H]2O

Canonical SMILES

CC1=CC=CC=C1C2CCCCC2O

Origin of Product

United States

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